molecular formula C13H15N B3069687 1-(3,5-Dimethylphenyl)cyclobutane-1-carbonitrile CAS No. 1154178-68-3

1-(3,5-Dimethylphenyl)cyclobutane-1-carbonitrile

Cat. No. B3069687
CAS RN: 1154178-68-3
M. Wt: 185.26 g/mol
InChI Key: TZGPUBAOEMALJE-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)cyclobutane-1-carbonitrile, also known as 3,5-DMP-CB-CN, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. It has been found to possess a wide range of properties, such as low toxicity, high solubility, and low reactivity, making it an attractive candidate for a variety of research applications.

Scientific Research Applications

1-(3,5-Dimethylphenyl)cyclobutane-1-carbonitrile has been studied for its potential applications in a variety of scientific fields. It has been found to possess low toxicity, high solubility, and low reactivity, making it an attractive candidate for use in organic synthesis, drug discovery, and materials science. It has also been studied for its potential applications in biochemistry, as it has been found to bind to certain enzymes and proteins, making it a potential target for drug design. Additionally, it has been studied for its potential applications in medicinal chemistry, as it has been found to possess anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)cyclobutane-1-carbonitrile is not yet fully understood. However, it is believed to act by binding to certain enzymes and proteins, which then alters their activity. This binding can either activate or inhibit the enzyme or protein, depending on the type of interaction. Additionally, it has been found to interact with certain receptors, which can result in the activation or inhibition of certain cellular processes.
Biochemical and Physiological Effects
1-(3,5-Dimethylphenyl)cyclobutane-1-carbonitrile has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-cancer, and antioxidant properties. Additionally, it has been found to possess anti-microbial activity, as well as the ability to modulate certain cellular processes. It has also been found to possess the ability to modulate certain neurotransmitter levels, as well as the ability to interact with certain receptors.

Advantages and Limitations for Lab Experiments

1-(3,5-Dimethylphenyl)cyclobutane-1-carbonitrile has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its low toxicity, which makes it a safe compound to work with in a laboratory setting. Additionally, it has a high solubility, making it easy to work with in a laboratory setting. However, it has a low reactivity, which can make it difficult to use in certain experiments. Additionally, it has a low affinity for certain enzymes and proteins, which can limit its effectiveness in certain experiments.

Future Directions

1-(3,5-Dimethylphenyl)cyclobutane-1-carbonitrile has a wide range of potential applications and future directions. One potential future direction is the development of drugs that target specific enzymes and proteins. Additionally, it could be used to develop new materials and polymers, as well as to modify existing materials. Additionally, it could be used to develop new imaging agents, as well as new therapeutic agents. Finally, it could be used to develop new methods of drug delivery, as well as new methods of drug targeting.

properties

IUPAC Name

1-(3,5-dimethylphenyl)cyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-10-6-11(2)8-12(7-10)13(9-14)4-3-5-13/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGPUBAOEMALJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2(CCC2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101239934
Record name Cyclobutanecarbonitrile, 1-(3,5-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1154178-68-3
Record name Cyclobutanecarbonitrile, 1-(3,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1154178-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarbonitrile, 1-(3,5-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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